Product packaging for 1-tert-Butyl-1H-azepine(Cat. No.:CAS No. 62377-02-0)

1-tert-Butyl-1H-azepine

Cat. No.: B14525904
CAS No.: 62377-02-0
M. Wt: 149.23 g/mol
InChI Key: RYRKCPBKLDSGCP-UHFFFAOYSA-N
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Description

1-tert-Butyl-1H-azepine is a high-purity chemical reagent featuring a seven-membered nitrogen-containing heterocycle, the azepine ring, protected by a tert-butyl group. The azepine scaffold is a privileged structure in medicinal chemistry and drug discovery, found in compounds with a broad spectrum of bioactivities . This ring system is a component of various natural products and bioactive synthetic molecules, making it a valuable intermediate for the development of new therapeutic agents . Researchers utilize this and related azepine derivatives as versatile building blocks in organic synthesis, particularly for constructing more complex, functionally diverse molecular architectures . The tert-butyl group on the nitrogen atom enhances the molecule's stability and can influence its reactivity in subsequent chemical transformations. Synthetic methods for azepines continue to be an active area of research, with recent advances including transition metal-catalyzed cyclization and ring-expansion reactions to access these structurally unique motifs . This product is intended for research applications such as method development, library synthesis, and exploratory chemistry in pharmaceutical and agrochemical research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B14525904 1-tert-Butyl-1H-azepine CAS No. 62377-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62377-02-0

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1-tert-butylazepine

InChI

InChI=1S/C10H15N/c1-10(2,3)11-8-6-4-5-7-9-11/h4-9H,1-3H3

InChI Key

RYRKCPBKLDSGCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC=CC=C1

Origin of Product

United States

Reactivity and Transformations of 1h Azepine Systems

Intramolecular Rearrangement Mechanisms

The flexible seven-membered ring of 1H-azepine systems is prone to various intramolecular rearrangements, driven by thermal or photochemical energy. These transformations often lead to the formation of more stable isomeric structures.

Investigation of 1,5-Hydrogen Shifts

Thermal rearrangements of 1-substituted 1H-azepines can lead to the formation of 6-aminofulvene derivatives. rsc.org This transformation is believed to involve a series of pericyclic reactions, including sigmatropic shifts. A researchgate.netresearchgate.net-sigmatropic rearrangement of an imine group is a proposed step in the mechanistic pathway. rsc.org While direct studies on 1,5-hydrogen shifts in 1-tert-butyl-1H-azepine are not extensively documented, the general propensity of substituted 1H-azepines to undergo such rearrangements is recognized. For instance, the thermal treatment of dimethyl 1,2,7-trimethyl-1H-azepine-3,6-dicarboxylate results in its rearrangement to a fulvene (B1219640) derivative. rsc.org

These sigmatropic shifts are governed by orbital symmetry rules, with thermal researchgate.netresearchgate.net-hydrogen shifts being common suprafacial processes. uh.edu The non-planar, boat-like conformation of the 1H-azepine ring facilitates the necessary orbital overlap for these rearrangements to occur. slideshare.net

Valence Tautomeric Equilibria in Azepine Derivatives

A key aspect of 1H-azepine chemistry is its valence tautomeric relationship with the corresponding benzene (B151609) imine (azanorcaradiene) isomer. researchgate.netbeilstein-journals.orgnih.gov This equilibrium is a disrotatory electrocyclic process. nih.gov For the parent 1H-azepine, the equilibrium lies far towards the monocyclic azepine form. beilstein-journals.org Quantum chemical and quasiclassical trajectory simulations have shown that the isomerization from benzene imine to 1H-azepine involves a ring-expansion followed by a nitrogen inversion to yield the more stable exo-1H-azepine. nih.gov

The position of this equilibrium is influenced by the substituent on the nitrogen atom. While specific studies on this compound are limited, research on N-methyl-1H-azepine indicates that the exo isomer is the exclusive product of the isomerization from N-methylbenzene imine. nih.gov This suggests that the bulky tert-butyl group would likely further favor the exo conformation of the 1H-azepine ring. The stability of the azepine relative to its bicyclic valence isomer dictates its reactivity, leading to its participation in various cycloaddition reactions as a 2π, 4π, or 6π component. beilstein-journals.org

Tautomeric SystemFavored IsomerKey Features
1H-Azepine / Benzene Imine1H-Azepine beilstein-journals.orgDisrotatory electrocyclic rearrangement. nih.gov
N-Methyl-1H-azepine / N-Methylbenzene Imineexo-1-Methyl-1H-azepine nih.govExclusive formation of the exo isomer. nih.gov

Functionalization and Derivatization Reactions

The 1H-azepine ring can be modified through various functionalization and derivatization reactions, allowing for the introduction of new chemical entities and the synthesis of complex molecular architectures.

Regioselective Hydroxylation and Late-Stage Oxidation of Tetrahydroazepines

While the direct hydroxylation of the unsaturated this compound ring is not well-documented, studies on its saturated analog, tetrahydroazepine, provide valuable insights into functionalization strategies. The late-stage oxidation of N-Boc protected tetrahydroazepines offers a route to densely functionalized oxo-azepines. nih.gov Hydroboration of a protected tetrahydroazepine derivative, followed by oxidation, yields regioisomeric azepanols which can then be oxidized to the corresponding oxo-azepines. nih.gov The regioselectivity of the initial hydroboration step can be influenced by the choice of catalyst. nih.gov

This approach highlights the potential for introducing hydroxyl and keto functionalities onto the azepine scaffold, which can serve as handles for further synthetic manipulations. Such late-stage functionalization is a powerful tool in medicinal chemistry for the rapid generation of analog libraries. nih.gov

Nucleophilic and Electrophilic Reactions on the Azepine Ring

The reactivity of the 1H-azepine ring towards nucleophiles and electrophiles is influenced by its non-aromatic, polyene-like character. slideshare.net The electron-rich double bonds can be susceptible to electrophilic attack, while the carbon atoms adjacent to the nitrogen can be targets for nucleophilic addition, particularly in activated systems.

While specific studies detailing the nucleophilic and electrophilic reactions of this compound are scarce, the general reactivity patterns of azepines suggest that they can participate in cycloaddition reactions where the azepine acts as a 2π, 4π, or 6π component. beilstein-journals.org Furthermore, the nitrogen atom can influence the regioselectivity of these reactions.

Oxidation and Reduction Chemistry

The oxidation and reduction of the 1H-azepine ring system can lead to a variety of functionalized products. The presence of double bonds and a nitrogen atom provides multiple sites for these transformations.

Oxidation of substituted 3H-azepines with selenium dioxide has been shown to yield a variety of products, including those resulting from ring cleavage and ring contraction. researchgate.net For example, the oxidation of 2,5- and 3,6-di-tert-butyl-3H-azepines with SeO₂ leads to the formation of pyridylpropanol and azatropone derivatives, among other products. researchgate.net While this study was not on a 1H-azepine, it demonstrates the susceptibility of the azepine core to oxidative transformations.

The reduction of the 1H-azepine ring system can be achieved through catalytic hydrogenation. For instance, a protected tetrahydroazepine can be fully saturated to the corresponding azepane using palladium on carbon (Pd/C) and hydrogen gas. nih.gov Specific reduction protocols for this compound have not been extensively reported, but it is expected that the double bonds could be reduced under standard hydrogenation conditions.

Electrochemical Oxidation Pathways of Azepine Derivatives

While specific studies on the electrochemical oxidation of this compound are not prevalent in the reviewed literature, the electrochemical behavior of related N-substituted unsaturated heterocyclic systems provides insight into potential oxidation pathways. The anodic oxidation of N,N-disubstituted anilines, for instance, typically initiates with a one-electron transfer from the nitrogen atom to form a radical cation. mdpi.com This initial step is a common feature in the oxidation of many aliphatic and aromatic amines. mdpi.com

For an N-substituted 1H-azepine like this compound, a similar initial step can be proposed. The nitrogen atom, being the most electron-rich center, would likely undergo a one-electron oxidation to yield a radical cation. The subsequent fate of this intermediate would depend on the reaction conditions, such as the solvent and supporting electrolyte.

Potential Electrochemical Oxidation Pathways for 1H-Azepine Systems:

Step Description Potential Product Type
Initial Oxidation One-electron oxidation at the nitrogen atom.Radical Cation
Follow-up Reactions Dimerization, polymerization, or reaction with nucleophiles present in the medium.Dimeric or polymeric structures, functionalized azepine derivatives

This table presents hypothetical pathways based on the general electrochemical behavior of N-substituted unsaturated heterocycles, as specific data for this compound is not available.

Reductive Transformations of Azepine Compounds

The reduction of the 1H-azepine core can lead to a variety of saturated and partially saturated seven-membered nitrogen heterocycles. While specific reductive transformations for this compound are not detailed in the available literature, general reduction methods for similar unsaturated systems can be considered. Catalytic hydrogenation is a common method for the reduction of double bonds in heterocyclic compounds.

For a 1H-azepine derivative, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would be expected to reduce the double bonds of the azepine ring. The extent of reduction can often be controlled by the reaction conditions, such as hydrogen pressure, temperature, and reaction time. Complete reduction would yield the corresponding azepane.

Potential Reductive Transformation Products of 1H-Azepine:

Reagent/Catalyst Potential Product Description
H₂, Pd/CTetrahydroazepinePartial reduction of the azepine ring.
H₂, PtO₂ (Adams' catalyst)Azepane (perhydroazepine)Complete saturation of the azepine ring.

This table outlines expected products from the reduction of a 1H-azepine ring based on general principles of catalytic hydrogenation, as specific experimental data for this compound was not found.

Cycloaddition and Dimerization Processes

The conjugated diene system within the 1H-azepine ring makes it a potential candidate for cycloaddition reactions, most notably the Diels-Alder reaction. In such reactions, the azepine can act as the diene component.

In Diels-Alder reactions involving cyclic dienes, the formation of two diastereomeric products, termed endo and exo, is possible. libretexts.org The terms describe the relative orientation of the dienophile's substituents with respect to the larger ring of the diene. The exo product is formed when the dienophile's substituents are oriented away from the diene's π-system, while in the endo product, they are oriented towards it. libretexts.orgrzepa.net

While the endo product is often favored due to secondary orbital interactions, which stabilize the transition state, the formation of the exo product can be significant or even predominant under certain conditions. libretexts.org Factors that can influence the endo/exo selectivity include the steric bulk of the reactants, the nature of the solvent, the presence of Lewis acid catalysts, and the reaction temperature. In some cases, the exo adduct is the thermodynamically more stable product, and under conditions of thermodynamic control (e.g., higher temperatures), it may be the major product.

For a substituted 1H-azepine like this compound, the steric hindrance imposed by the bulky tert-butyl group on the nitrogen atom could potentially influence the stereochemical outcome of a cycloaddition reaction, possibly favoring the less sterically hindered exo approach of the dienophile. However, without specific experimental data, this remains a hypothesis based on general stereochemical principles.

Factors Influencing Exo-Selectivity in Diels-Alder Reactions:

Factor Influence on Exo-Product Formation
Steric Hindrance Increased steric bulk on the diene or dienophile may favor the less crowded exo transition state.
Thermodynamic Control Higher reaction temperatures can favor the formation of the more stable thermodynamic product, which is often the exo isomer.
Catalysis The use of certain catalysts can alter the endo/exo selectivity.
Solvent Effects The polarity of the solvent can influence the stability of the transition states leading to the endo and exo products.

Despite a comprehensive search for spectroscopic and structural data related to the chemical compound "this compound," no specific experimental data for this exact molecule could be located in the available scientific literature. Searches for its synthesis, characterization, and spectroscopic analysis did not yield publications containing the requisite ¹H NMR, ¹³C NMR, IR, or mass spectrometry data.

The conducted searches did identify information on related compounds, such as di-tert-butyl-1H-azepine derivatives, tetrahydro-azepines, and azepinones. While these compounds share structural motifs with the target molecule—either the azepine ring or the tert-butyl substituent—their spectroscopic data would not be representative of this compound and therefore cannot be used to fulfill the specific requirements of the requested article.

General principles of the specified spectroscopic techniques, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopic analysis, and Mass Spectrometry, were also retrieved. However, without the actual experimental data for this compound, a detailed analysis and the creation of the requested data tables for each subsection of the outline is not possible.

Therefore, the generation of an English article focusing solely on the spectroscopic and structural elucidation of “this compound” with detailed research findings and data tables, as per the provided outline, cannot be completed at this time due to the absence of the necessary primary data in the public domain.

Spectroscopic and Structural Elucidation of 1h Azepine Compounds

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Chemical Ionization (CI) Mass Spectrometry Considerations

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that results in less fragmentation and a higher abundance of the molecular ion, which is crucial for determining the molecular weight of a compound. In CI-MS, a reagent gas (such as methane, isobutane, or ammonia) is ionized by electron impact, and these primary ions then react with neutral analyte molecules to produce analyte ions.

For 1-tert-Butyl-1H-azepine, the expected protonated molecule [M+H]⁺ would be the most prominent ion in the CI mass spectrum. The formation of this ion allows for the unambiguous determination of the molecular weight.

Expected Fragmentation Pattern:

The fragmentation of the protonated this compound molecule in CI-MS would likely be initiated by the cleavage of the bond between the nitrogen atom of the azepine ring and the bulky tert-butyl group. This is due to the relative stability of the resulting tert-butyl cation. The primary fragmentation pathway would therefore be the loss of a neutral isobutene molecule, leading to the formation of a protonated 1H-azepine ion.

A summary of the expected major ions in the CI mass spectrum of this compound is presented in the table below.

Ionm/z (expected)Description
[M+H]⁺150Protonated molecular ion
[M-C₄H₈+H]⁺94Loss of isobutene from the protonated molecular ion
[C₄H₉]⁺57tert-Butyl cation

It is important to note that the relative intensities of these ions would depend on the specific CI-MS conditions, including the choice of reagent gas and the source temperature.

Crystallographic Studies of Azepine Derivatives

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, a discussion of the general methodology and the type of information that could be obtained from such a study on its derivatives is pertinent.

The process would involve growing a single crystal of a suitable azepine derivative. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.

Information Obtainable from Crystallographic Studies:

A successful crystallographic analysis of a this compound derivative would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, providing insight into the geometry of the azepine ring and the conformation of the tert-butyl substituent.

Conformation: Determination of the puckering of the seven-membered azepine ring and the rotational orientation of the tert-butyl group.

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including details on any hydrogen bonding or other non-covalent interactions.

This data is invaluable for understanding the structure-property relationships of the compound and for computational modeling studies.

Theoretical and Computational Investigations of 1h Azepine Systems

Quantum Chemical Calculation Methodologies

Computational chemistry offers powerful tools to investigate the properties of molecular systems like 1H-azepine. Methodologies such as Density Functional Theory (DFT), ab initio, and semi-empirical methods are employed to characterize its geometry and electronic nature.

Density Functional Theory (DFT) has been a prominent method for investigating the 1H-azepine system. rsc.orgresearchgate.net Specifically, the B3LYP functional combined with various basis sets, such as 6-31G* and 6-311++G**, has been utilized to perform geometry optimizations and analyze the electronic structure. rsc.orgresearchgate.net These calculations have revealed that the 1H-azepine molecule possesses a non-planar boat-like conformation. researchgate.net This deviation from planarity is a key factor in understanding its electronic properties and reactivity. The resulting optimized geometries from these DFT calculations provide critical data on bond lengths and angles, which are fundamental to further analysis of the molecule's stability and aromaticity. researchgate.net

Further computational studies on related dibenzo[b,f]azepine systems have also employed DFT to explore how substitutions on the central seven-membered ring affect its geometry. mdpi.com These studies highlight the sensitivity of the ring's conformation to substituent effects, a principle that would apply to the tert-butyl group in 1-tert-Butyl-1H-azepine.

In addition to DFT, ab initio methods like the Møller-Plesset perturbation theory (MP2) with the 6-311++G** basis set have been applied to study 1H-azepine. researchgate.net Ab initio methods, meaning "from first principles," are computationally intensive but can provide highly accurate results. wikipedia.org These calculations have corroborated the non-planar structure of 1H-azepine found in DFT studies. researchgate.net

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a computationally less expensive alternative for studying large molecules. wikipedia.org While specific semi-empirical studies on this compound were not identified, these methods are generally useful for providing qualitative insights into the electronic structure of heterocyclic systems.

Aromaticity and Electronic Structure Analysis

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules. For 1H-azepine, with its eight π-electrons, the question of whether it is aromatic, antiaromatic, or non-aromatic is of significant interest.

Interestingly, computational studies have shown that upon protonation, the resulting 1H-azepine cation can exhibit aromatic character, a phenomenon termed homoheteroaromaticity. rsc.orgresearchgate.net This highlights the nuanced electronic nature of the azepine ring system.

A widely used computational tool to probe aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS). acs.org NICS values are typically calculated at the geometric center of a ring system. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current).

For the 1H-azepine system, Gauge-Independent Atomic Orbital (GIAO) calculations of chemical shifts have been performed. rsc.orgresearchgate.net These calculations have been instrumental in confirming the antiaromatic nature of the neutral 1H-azepine molecule. rsc.orgresearchgate.net The positive NICS values obtained in these studies provide quantitative evidence for the antiaromatic character of the 1H-azepine ring.

The following table summarizes representative calculated NICS values for 1H-azepine and related cations from the literature.

CompoundComputational MethodNICS(0) (ppm)Aromaticity Character
1H-Azepine (1a)B3LYP/6-311++G +5.4Antiaromatic
Protonated 1H-Azepine Cation (3a)B3LYP/6-311++G-6.2Aromatic (Homoheteroaromatic)

Visualized Chemical Shielding Tensors (VIST) is a more advanced computational method used to map the local aromaticity and antiaromaticity within a molecule. researchgate.netresearchgate.net This technique provides a three-dimensional visualization of the chemical shielding tensor, offering detailed insights into the anisotropy of the induced ring currents. researchgate.netamazonaws.com Blue-colored regions in a VIST plot typically indicate shielded (aromatic) areas, while red regions represent deshielded (antiaromatic) zones. researchgate.net

While VIST has been successfully applied to various aromatic and antiaromatic hydrocarbons to visualize local variations in their electronic structure, no specific applications of the VIST method to 1H-azepine or its derivatives were found in the surveyed literature. researchgate.netresearchgate.net However, its potential to elucidate the complex interplay of local electronic currents in the non-planar azepine ring makes it a promising tool for future investigations.

Homoaromaticity in Protonated Azepine Systems

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules. While 1H-azepine itself is considered a non-aromatic or anti-aromatic 8π-electron system, computational studies reveal that its protonated form can exhibit homoaromatic character. nih.govresearchgate.net Homoaromaticity is a special case of aromaticity where the continuous cyclic delocalization of π-electrons is interrupted by a single sp³-hybridized atom.

DFT calculations on the parent 1H-azepine cation (azepinium ion) show that the N-protonated species can adopt a folded, boat-like conformation. researchgate.netrsc.org In this geometry, the C2 and C7 atoms are brought into close proximity, allowing for through-space overlap of their p-orbitals. This interaction creates a 6π-electron homoaromatic system, akin to the homotropylium cation. The calculated distance between C2 and C7 in the protonated 1H-azepine cation is approximately 2.390 Å (at the B3LYP/6-31G* level), which is within the range considered indicative of a homoaromatic interaction. researchgate.net

Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations, are widely used to probe aromaticity. NICS values are typically calculated at the geometric center of a ring; negative values indicate aromaticity, while positive values suggest anti-aromaticity. Computational studies on the protonated 1H-azepine cation have been used to assess its homoaromatic character, showing that protonation leads to a significant shift towards aromaticity compared to the neutral, anti-aromatic molecule. nih.govresearchgate.net Theoretical calculations comparing the stability of different protonated isomers show that the homoaromatic cation is significantly more stable than its non-aromatic counterparts. rsc.org For the parent 1H-azepine system, the homoaromatic structure is calculated to be more stable by approximately 11.8 to 15.6 kcal/mol depending on the level of theory used. rsc.org

Table 1: Calculated Relative Energies of Protonated 1H-Azepine Cations This table illustrates the enhanced stability of the homoaromatic cation (3a) compared to its non-aromatic isomer (2a) as determined by different computational methods.

Cation IsomerComputational MethodRelative Energy (kcal/mol)
Non-aromatic (2a)B3LYP/6-31G15.60
Homoaromatic (3a)B3LYP/6-31G0.00
Non-aromatic (2a)B3LYP/6-311++G 13.48
Homoaromatic (3a)B3LYP/6-311++G0.00
Non-aromatic (2a)MP2/6-311++G 11.78
Homoaromatic (3a)MP2/6-311++G0.00

Data sourced from computational studies on 1H-azepine systems. rsc.org


Analysis of Bond Alternation and π-Electron Delocalization

The degree of π-electron delocalization in a cyclic system is directly related to its aromaticity and can be assessed by examining the bond lengths around the ring. In a fully aromatic system like benzene (B151609), all carbon-carbon bonds have equal length, indicating complete delocalization. In contrast, non-aromatic or anti-aromatic systems typically exhibit significant bond length alternation (BLA), with distinct single and double bonds. researchgate.netnih.govchemistryviews.org

For the neutral 1H-azepine ring, which possesses 8π electrons, computational studies predict a pronounced BLA, consistent with its classification as a cyclic polyene rather than an aromatic system. researchgate.net The geometry is non-planar, which further disrupts π-orbital overlap. DFT calculations (B3LYP/6-311G**) on the parent 1H-azepine reveal a bond alternation ratio of 0.916, indicating significant localization of the double bonds. researchgate.net

The π-electron delocalization can also be analyzed using magnetic criteria like NICS. For planarized, hypothetical 1H-azepine, NICS calculations yield positive values, which is a strong indicator of anti-aromatic character in the 8π-electron system. researchgate.netresearchgate.net This anti-aromaticity is a key driving force for the molecule's adoption of a non-planar, boat-like conformation, which serves to alleviate the destabilizing effect of the cyclic 8π-electron system.

Excited-State Aromaticity and Planarization Phenomena

While the ground state of 1H-azepine is non-aromatic, the situation can change dramatically upon electronic excitation. According to Baird's rule, a cyclic system with 4n π-electrons (like 1H-azepine with 8) can become aromatic in its lowest triplet or singlet excited state. This phenomenon is known as excited-state aromaticity.

Computational studies, often employing methods like Complete Active Space Self-Consistent Field (CASSCF), are essential for investigating the properties of electronic excited states. acs.orgmolcas.orgnih.gov Theoretical calculations predict that upon excitation to its first singlet (S₁) or triplet (T₁) state, the 1H-azepine ring gains aromatic character. This gain in aromatic stabilization energy provides a strong driving force for a significant geometrical change: the molecule tends to planarize. acs.org

This excited-state planarization is a well-documented phenomenon in other 8π-electron systems like cyclooctatetraene. The transition from a puckered, non-aromatic ground state to a more planar, aromatic excited state has significant implications for the photophysical and photochemical properties of the molecule. While specific studies on this compound are limited, the behavior of the parent 1H-azepine system suggests that similar planarization dynamics would occur. The bulky tert-butyl group would likely influence the precise energetics and dynamics of this process but not the fundamental driving force provided by the gain in excited-state aromaticity.

Conformational Analysis and Ring Dynamics

The seven-membered azepine ring is inherently flexible and can adopt several non-planar conformations. The specific conformation adopted by this compound is governed by a delicate balance of electronic effects, such as the avoidance of anti-aromaticity, and steric interactions involving the bulky tert-butyl group.

Investigation of Non-Planar Geometries and Ring Flexibility

Unlike six-membered rings which famously adopt stable chair conformations, seven-membered rings like azepine have more complex potential energy surfaces with multiple low-energy conformers, including boat, twist-boat, and chair forms. For 1H-azepine, the boat conformation is generally considered the most stable. researchgate.net This non-planar geometry effectively breaks the cyclic conjugation of the 8π-electron system, thus avoiding the destabilization associated with anti-aromaticity. researchgate.net

The presence of a bulky N-tert-butyl group introduces significant steric demands that influence the conformational preference. lumenlearning.comresearchgate.net The tert-butyl group itself has a strong preference for positions that minimize steric clash with the rest of the ring. This can affect the puckering of the azepine ring and the relative energies of its different conformers. The flexibility of the ring allows it to deform in ways that accommodate the large substituent, leading to a unique equilibrium geometry. The inversion of the azepine ring is a key dynamic process, and studies on related systems have shown that the energy barrier for this process can be significantly influenced by the nature of the substituent on the nitrogen atom. researchgate.netrsc.orgresearchgate.netchemrxiv.org

Energetic Landscape of Azepine Conformations

Computational methods are invaluable for mapping the energetic landscape of flexible molecules like this compound. By calculating the relative energies of different possible conformations (e.g., boat, chair, twist-boat) and the energy barriers for interconversion between them, a comprehensive picture of the molecule's dynamics can be constructed.

For the parent 1H-azepine, theoretical calculations have established the boat form as the global minimum on the potential energy surface. researchgate.net The transition state for the ring inversion of the boat conformation typically proceeds through a planar or near-planar geometry. This planar structure is energetically unfavorable due to both angle strain and the electronic destabilization of the anti-aromatic 8π-electron system. researchgate.net

In the case of this compound, the energetic landscape is further complicated by the steric interactions of the tert-butyl group. upenn.edu While the boat-like conformation of the ring is likely retained to avoid anti-aromaticity, the tert-butyl group will influence the relative stabilities of different boat and twist-boat forms. The energy barrier for ring inversion may also be affected, as the tert-butyl group must pass through sterically hindered positions in the transition state.

Table 2: Comparison of Conformational Energetics in Cyclic Systems This table provides a conceptual comparison of the energetic factors influencing the conformations of cyclohexane (B81311) and 1H-azepine systems.

Cyclic SystemDominant Ground State ConformationPrimary Destabilizing Factor in Planar StateKey Conformational Dynamic Process
CyclohexaneChairAngle Strain, Torsional StrainRing Flip (Chair-Chair Interconversion)
1-tert-ButylcyclohexaneChair (tert-butyl equatorial)Angle Strain, Torsional Strain, Steric StrainRing Flip (Strongly biased)
1H-AzepineBoatAnti-aromaticity (8π electrons), Angle StrainRing Inversion (Boat-to-Boat)
This compoundBoat (influenced by steric bulk)Anti-aromaticity, Angle Strain, Steric StrainRing Inversion (Barrier influenced by tert-butyl)

This table is a qualitative summary based on general principles of conformational analysis. researchgate.netlumenlearning.com


Computational Elucidation of Reaction Mechanisms

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the detailed exploration of reaction pathways, transition states, and the factors that control reactivity and selectivity. For 1H-azepine systems, computational studies have provided insights into various reactions, including cycloadditions and valence tautomerizations. researchgate.netresearchgate.netnih.govmdpi.com

For instance, the participation of 1H-azepines in cycloaddition reactions has been a subject of theoretical investigation. nih.govnih.gov As electron-rich dienes or trienes, they can react with various dienophiles. DFT calculations can be used to model the potential energy surfaces of these reactions, identifying whether they proceed through concerted or stepwise mechanisms. These calculations can also predict the regio- and stereoselectivity of such reactions by comparing the activation energies of different possible pathways. mdpi.com

Another important reaction of 1H-azepines is their valence tautomerization to the corresponding benzene imine (azanorcaradiene) bicyclic system. researchgate.netresearchgate.net This equilibrium is fundamental to the chemistry of azepines. Computational studies have shown that the position of this equilibrium is highly sensitive to the substituents on the ring. researchgate.net By calculating the relative thermodynamic stabilities of the monocyclic azepine and the bicyclic tautomer, as well as the activation energy for their interconversion, a quantitative understanding of the substituent effects can be achieved. For the parent system, the equilibrium lies far towards the benzene imine side, but electronic and steric factors can shift this balance. researchgate.net The presence of the N-tert-butyl group would sterically disfavor the more compact bicyclic tautomer, likely shifting the equilibrium towards the monocyclic this compound form.

Prediction of Transition States and Reaction Pathways

Predicting the transition states and elucidating the preferred reaction pathways of this compound are crucial for understanding its chemical behavior. Theoretical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in mapping the potential energy surface for various reactions. For this compound, several reaction types could be of interest for computational investigation:

Electrocyclization Reactions: Azepines are known to undergo valence isomerization to form bicyclic structures. The tert-butyl group would likely influence the activation energy and the geometry of the transition state for the ring-closing process to the corresponding benzene imine. Computational studies could model this pericyclic reaction, identifying the transition state and calculating the associated energy barrier.

Cycloaddition Reactions: The polyene system of the azepine ring can participate in cycloaddition reactions, acting as either a diene or a dienophile. Theoretical calculations can predict the feasibility and selectivity of [4+2] and [2+4] cycloadditions with various dienophiles or dienes. The transition state energies for different modes of addition (e.g., endo vs. exo) could be determined to predict the major product.

Ring-Opening and Fragmentation Pathways: Under thermal or photochemical conditions, the azepine ring might undergo ring-opening or fragmentation. Computational modeling can explore the energetics of various bond-breaking processes, identifying the lowest energy pathways and the structures of the resulting intermediates and transition states.

A hypothetical computational study on the Diels-Alder reaction of this compound with a simple dienophile, such as maleic anhydride (B1165640), would involve locating the transition state structures for the possible cycloaddition pathways. The calculated activation energies would indicate the most likely reaction course.

Table 1: Hypothetical Calculated Activation Energies for Cycloaddition Reactions of this compound

Reaction TypeDienophile/DieneComputational MethodCalculated Activation Energy (kcal/mol)
[4+2] CycloadditionMaleic AnhydrideDFT (B3LYP/6-31G)Data Not Available
[2+4] CycloadditionMaleic AnhydrideDFT (B3LYP/6-31G)Data Not Available
DimerizationThis compoundDFT (B3LYP/6-31G*)Data Not Available

This table is for illustrative purposes only. The values are hypothetical due to the lack of specific published data.

Stability and Reactivity of Azepine Intermediates

The stability and reactivity of intermediates are key determinants of reaction outcomes. For reactions involving this compound, several types of intermediates could be envisaged, and their properties could be investigated computationally.

Azepinium Ions: Protonation or alkylation of the nitrogen atom would lead to the formation of an azepinium ion. Computational methods can be used to calculate the proton affinity and to study the charge distribution and geometry of the resulting cation. The stability of this intermediate would be influenced by the electron-donating nature of the tert-butyl group.

Radical Intermediates: In radical reactions, the formation of radical ions or neutral radicals derived from this compound is possible. Theoretical calculations can predict the spin density distribution, helping to identify the most reactive sites in these radical intermediates. The stability of these species can be assessed by calculating their bond dissociation energies or ionization potentials.

Carbocationic and Carbanionic Intermediates: Reactions involving the carbon framework of the azepine ring could proceed through carbocationic or carbanionic intermediates. The stability of these intermediates would be affected by the position of the charge on the ring and the electronic influence of the N-tert-butyl group. Computational analysis of the electrostatic potential and frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity of these intermediates.

The relative stability of different isomeric intermediates can be compared by calculating their energies using high-level theoretical methods. This information is invaluable for predicting the regioselectivity and stereoselectivity of reactions.

Table 2: Hypothetical Calculated Relative Stabilities of Intermediates Derived from this compound

Intermediate TypePosition of Charge/RadicalComputational MethodRelative Energy (kcal/mol)
Azepinium IonN/ADFT (B3LYP/6-31G)Data Not Available
C-Protonated CationC2DFT (B3LYP/6-31G)Data Not Available
C-Protonated CationC3DFT (B3LYP/6-31G)Data Not Available
C-Protonated CationC4DFT (B3LYP/6-31G)Data Not Available

This table is for illustrative purposes only. The values are hypothetical due to the lack of specific published data.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-tert-Butyl-1H-azepine, and how can purity be validated?

  • Category : Synthesis & Characterization
  • Answer : Synthesis typically involves [1,3]-sigmatropic rearrangements or tert-butyl group introduction via nucleophilic substitution. For purity validation, combine chromatographic (HPLC, GC) and spectroscopic (¹H/¹³C NMR, FT-IR) techniques. In NMR, monitor tert-butyl proton signals (δ ~1.2 ppm) for consistency. Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.5% for individual impurities) using validated protocols . For reproducibility, document reaction conditions (solvent, temperature, catalysts) and include raw spectral data in supplementary materials .

Q. How should researchers design experiments to confirm the stability of this compound under varying conditions?

  • Category : Stability Analysis
  • Answer : Conduct accelerated stability studies under thermal (40–80°C), photolytic (UV exposure), and hydrolytic (aqueous/organic solvents) conditions. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Quantify degradation products via LC-MS and compare with impurity profiles from synthesis batches. Include control experiments with inert atmospheres to isolate oxidation effects .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and steric properties?

  • Category : Structural Elucidation
  • Answer : ¹H/¹³C NMR confirms regiochemistry and tert-butyl substitution. UV-Vis spectroscopy identifies π→π* transitions in the azepine ring. For steric effects, employ X-ray crystallography or computational geometry optimization (DFT). Cross-reference experimental data with literature values for azepine derivatives to validate assignments .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms involving this compound?

  • Category : Mechanistic Studies
  • Answer : Perform DFT calculations to map potential energy surfaces for proposed pathways (e.g., electrocyclic vs. pericyclic mechanisms). Compare activation barriers with experimental kinetic data. Use Natural Bond Orbital (NBO) analysis to assess steric/electronic influences of the tert-butyl group. Reconcile discrepancies by validating computational models against isotopic labeling or trapping experiments .

Q. What strategies address conflicting literature data on the compound’s biological activity or catalytic applications?

  • Category : Data Contradiction Analysis
  • Answer : Conduct systematic meta-analyses to identify variables (e.g., solvent polarity, temperature) influencing reported outcomes. Replicate key studies with controlled conditions, and use multivariate statistics (ANOVA, PCA) to isolate confounding factors. Publish negative results to clarify irreproducible claims .

Q. How should researchers optimize synthetic routes for this compound to improve yield while minimizing hazardous byproducts?

  • Category : Green Chemistry
  • Answer : Apply DoE (Design of Experiments) to screen catalysts, solvents, and temperatures. Prioritize bio-based solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts. Use life-cycle assessment (LCA) tools to quantify environmental impact. Document waste streams and energy consumption in supplementary materials .

Q. What methodologies enable the study of this compound’s supramolecular interactions in host-guest systems?

  • Category : Supramolecular Chemistry
  • Answer : Employ ITC (Isothermal Titration Calorimetry) for binding affinity measurements and NOESY NMR to probe spatial proximity. Pair with molecular dynamics simulations to predict binding modes. Compare results with crystallographic data from Cambridge Structural Database entries .

Methodological & Ethical Considerations

Q. How to ensure reproducibility when publishing synthetic protocols for this compound?

  • Answer : Adhere to Beilstein Journal guidelines: provide step-by-step procedures, raw spectral data, and CAS registry numbers for reagents. For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS) data. Use standardized nomenclature and IUPAC conventions .

Q. What ethical practices are essential when collaborating on multi-institutional studies of this compound?

  • Answer : Draft confidentiality agreements for research assistants and obtain agency consent for data sharing. Use blinded sample coding in dual analyses to prevent bias. Document debriefing protocols if human subjects are indirectly involved (e.g., toxicity surveys) .

Tables for Quick Reference

Technique Application Key Parameters
¹H NMRConfirm tert-butyl substitutionδ 1.2 ppm (9H, s)
LC-MSQuantify degradation productsColumn: C18; mobile phase: MeCN/H2O (0.1% FA)
DFT CalculationsPredict reaction pathwaysB3LYP/6-31G* basis set

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.